sodium 4-hydroxydecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Tissue Engineering and Biomaterials

Sodium 4-hydroxydecanoate and its related oligo-hydroxyalkanoates (OHAs) exhibit promising characteristics for tissue engineering applications. The study by Sun et al. (2007) highlights the biocompatibility of OHAs, including medium-chain-length OHAs containing compounds like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) and medium-chain-length poly(3-hydroxyalkanoates), which are preferred for development as PHA-based tissue-engineering biomaterials due to their favorable interactions with mouse fibroblast cell lines (Sun, Dai, Zhao, & Chen, 2007). These findings suggest that this compound derivatives can support cell viability and proliferation, essential for tissue regeneration and repair.

Polymer Science

In polymer science, this compound derivatives have been studied for their ability to form copolymers with unique properties. Song et al. (2011) synthesized copolymers of acrylamide and sodium 10-acryloyloxydecanoate, demonstrating the copolymers' solubility in water and their potential for creating materials with tailored mechanical and chemical properties. These copolymers exhibit interesting behaviors in aqueous solutions, which could be beneficial in developing new hydrogel materials for medical and environmental applications (Song, An, Yang, Li, Liu, & Wang, 2011).

Catalysis and Polymerization

The application of this compound in catalysis and the polymerization of bio-based plastics has also been explored. Ou et al. (2016) used sodium complexes supported with NNO-tridentate Schiff base ligands for the ring-opening polymerization of L-lactide, indicating that this compound derivatives can influence catalytic activity and polymer formation. This research opens up new avenues for synthesizing biodegradable plastics with specific properties for medical and packaging applications (Ou, Lo, Du, Lu, Chuang, Huang, Chen, & Lin, 2016).

Mecanismo De Acción

Target of Action

Sodium 4-hydroxydecanoate, similar to its close analog 5-hydroxydecanoate, primarily targets the mitochondrial ATP-sensitive potassium (KATP) channels . These channels play a crucial role in protecting the heart against ischemic injury .

Mode of Action

This compound acts as a blocker of the KATP channels . By inhibiting these channels, it can prevent the post-ischemic actions of K+ channel activators . This interaction with its targets leads to changes in the cellular energy state, affecting the balance of ATP production and consumption.

Biochemical Pathways

The compound is likely involved in the fatty acid metabolism pathways . It may participate in the biosynthesis of polyhydroxyalkanoates (PHAs), a family of biodegradable and biocompatible polyesters . The biosynthesis of PHA mainly occurs by several specific enzymatic reactions within bacterial cells .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Its bioavailability would be affected by these factors, but specific details are currently unavailable.

Result of Action

The inhibition of KATP channels by this compound can have significant effects at the molecular and cellular levels. For instance, it can affect the energy state of cells by altering ATP levels . In the context of ischemic injury, blocking these channels can influence the heart’s resistance to damage .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of sodium 4-hydroxydecanoate can be achieved through the reaction of 4-hydroxydecanoic acid with sodium hydroxide.", "Starting Materials": [ "4-hydroxydecanoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-hydroxydecanoic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the acid is completely dissolved.", "Heat the solution to 60-70°C and maintain this temperature for 2-3 hours.", "Cool the solution to room temperature and filter the resulting precipitate.", "Wash the precipitate with water and dry it in a vacuum oven to obtain sodium 4-hydroxydecanoate as a white solid." ] } | |

Número CAS |

50996-91-3 |

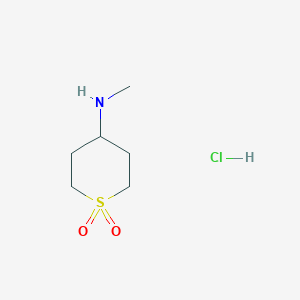

Fórmula molecular |

C10H19NaO3 |

Peso molecular |

210.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.